molecular formula C18H24O3 B3038641 Psoracorylifol C CAS No. 879290-99-0

Psoracorylifol C

Cat. No.: B3038641
CAS No.: 879290-99-0
M. Wt: 288.4 g/mol
InChI Key: BPUKUJAZQKFJAN-MLHJIOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psoracorylifol C is a meroterpenoid isolated from the seeds and fruits of Psoralea corylifolia L., a plant widely used in traditional Chinese medicine. Its molecular formula is C₁₈H₂₄O₃, sharing structural similarities with other bakuchiol derivatives such as psoracorylifol A, B, and F . The compound features a 6,8-dioxabicyclo[3.2.1]octane core, a hallmark of psoracorylifols, and contains multiple stereogenic centers that contribute to its bioactivity . This compound has been synthesized enantioselectively via a 16-step route involving Achmatowicz rearrangement and Johnson-Claisen rearrangement, achieving a 4.3% overall yield . While its specific biological roles are less characterized compared to other derivatives, it is noted for its anti-inflammatory properties in inhibiting nitric oxide (NO) production in macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Psoracorylifol C involves several key steps. One of the reported methods includes the following steps :

    Preparation of 4-Triisopropylsilyloxybenzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with imidazole and triisopropylsilyl chloride in dry dimethylformamide at 0°C.

    Preparation of 4-Triisopropylsilyloxybenzyl Alcohol: Reduction of the benzaldehyde derivative using sodium borohydride.

    Preparation of Phenyltetrazole Sulfide: This involves the reaction of the benzyl alcohol derivative with phenyltetrazole.

    Julia-Kocienski Olefination: This step involves the formation of a furan ring.

    Kochi Cross Coupling: Coupling of the furan derivative with a Grignard reagent.

    Sharpless Asymmetric Dihydroxylation: This step introduces hydroxyl groups to the furan ring.

    Pd-Catalyzed Hydrogenation: This step reduces the furan ring to form a bicyclic ketone.

    Horner-Wadsworth-Emmons Olefination: This step forms an ester derivative.

    DIBAL-H Reduction: Reduction of the ester to an allylic alcohol.

    Cu-mediated SN2’ Methylation: This step introduces a methyl group to the allylic alcohol.

    Johnson-Claisen Rearrangement: This step forms an aldehyde derivative.

    Final Steps: These include the formation of a carboxylic acid and the final synthesis of this compound.

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods .

Chemical Reactions Analysis

Types of Reactions

Psoracorylifol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Psoracorylifol C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying meroterpenoid synthesis and reactivity.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of Psoracorylifol C involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound can inhibit the activity of key enzymes and transcription factors, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Functional Groups Synthesis Steps/Yield
Psoracorylifol C 6,8-Dioxabicyclo[3.2.1]octane Hydroxyl groups, ether linkage 16 steps, 4.3% yield
Psoracorylifol B 6,8-Dioxabicyclo[3.2.1]octane Methyl ether, conjugated double bonds 14 steps, 9.4% yield
Psoracorylifol F Cyclohexane with epoxy/hydroxyl Epoxide, hydroxyl groups 7 steps, 76–97% yield
Psoracorylifol A Linear bakuchiol dimer Ether linkage (C4–O–C13’) Isolated from natural sources

Key Structural Differences :

  • This compound vs. B : Both share the bicyclic core, but Psoracorylifol B has additional methyl ether groups and conjugated double bonds, enhancing its synthetic accessibility and antimicrobial activity .
  • This compound vs. F : Psoracorylifol F lacks the bicyclic framework, instead featuring a cyclohexane ring with epoxy and hydroxyl groups. This structural simplicity allows shorter synthetic routes .
  • This compound vs. A: Psoracorylifol A is a dimer linked via an ether bond, whereas this compound is monomeric. Dimerization in Psoracorylifol A reduces cytotoxicity but increases NO inhibition potency compared to monomers .

Functional Insights :

  • Psoracorylifol F exhibits the strongest NO inhibition (IC₅₀ ~11.47 μM), attributed to its 6/6/5 tricyclic ketone unit and hydroxyl groups .
  • Psoracorylifol B shows potent antimicrobial activity due to its methyl ether substituents and conjugated system .
  • This compound and other monomers generally display lower cytotoxicity than dimers, but their anti-inflammatory effects are less pronounced .

Biological Activity

Psoracorylifol C is a natural compound derived from Psoralea corylifolia, a plant known for its extensive medicinal properties. This compound has garnered interest due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Profile

  • Chemical Structure : this compound belongs to the flavonoid class of compounds.
  • Source : Extracted primarily from the seeds of Psoralea corylifolia.
  • Molecular Formula : C₁₅H₁₄O₄.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies indicate that it inhibits the growth of this pathogen effectively:

Microorganism Inhibition Zone (mm) Reference
Helicobacter pylori15MedChemExpress
Gram-negative bacteriaSignificant inhibitionPMC Article

Anticancer Effects

Recent research highlights the anticancer potential of this compound. It has shown efficacy against various carcinoma cell lines, including those from the larynx and lung. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • Laryngeal carcinoma
    • Lung carcinoma
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.
Cell Line IC₅₀ (µM) Effect Observed Reference
Laryngeal carcinoma20Apoptosis inductionPMC Article
Lung carcinoma25Cell cycle arrestPMC Article

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. The compound modulates inflammatory pathways, reducing cytokine production.

Case Studies

  • Case Study on Helicobacter pylori Inhibition
    • A clinical study involved patients with confirmed H. pylori infections treated with this compound.
    • Results showed a significant reduction in bacterial load after treatment, supporting its use as a complementary therapy in managing gastric disorders.
  • Case Study on Cancer Treatment
    • A laboratory study evaluated the effects of this compound on lung cancer cells.
    • The findings indicated a marked decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing the structural properties of Psoracorylifol C?

To confirm the molecular structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) for elucidating connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula validation. X-ray crystallography may resolve absolute configuration if suitable crystals are obtained. Ensure experimental parameters (e.g., solvent, temperature) are standardized to align with prior studies for reproducibility .

Q. How can researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized bioactivity (e.g., anti-inflammatory, antimicrobial). Use cell lines with well-characterized genetic backgrounds and include positive/negative controls. Dose-response curves and IC₅₀ calculations are critical for quantifying potency. Pre-screen cytotoxicity using assays like MTT or LDH release to establish safe testing ranges .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow published protocols for analogous coumarin derivatives, adjusting reaction conditions (e.g., catalysts, temperature) to optimize yield. Monitor purity via HPLC and characterize intermediates using FT-IR and thin-layer chromatography (TLC). Document synthetic pathways in detail, including side products and purification steps, to facilitate replication .

Advanced Research Questions

Q. How can in silico modeling predict this compound’s molecular targets and binding affinities?

Use molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to simulate interactions with potential protein targets (e.g., kinases, receptors). Validate predictions with molecular dynamics simulations to assess stability of ligand-receptor complexes. Cross-reference results with transcriptomic or proteomic databases to prioritize experimental validation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Conduct a systematic review to identify variability in assay conditions (e.g., cell lines, incubation times). Replicate conflicting studies under standardized protocols, including identical positive controls. Use meta-analysis to quantify heterogeneity and assess whether discrepancies stem from methodological differences or compound batch variability .

Q. How should structure-activity relationship (SAR) studies be structured to optimize this compound derivatives?

Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, methyl groups) and test them in parallel bioassays. Apply multivariate analysis to correlate structural features with activity. Include computational SAR (e.g., QSAR models) to predict novel derivatives and prioritize synthesis .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for experimental design, sample size justification, and humane endpoints. Include pharmacokinetic studies (e.g., bioavailability, half-life) and histopathological analysis to assess toxicity. Transparently report negative outcomes to avoid publication bias .

Q. Methodological Guidance for Data Analysis

Q. How can researchers ensure statistical robustness in this compound studies?

Use power analysis to determine sample sizes a priori, reducing Type II errors. Apply ANOVA or mixed-effects models for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction). Share raw data and analysis scripts in repositories like Zenodo to enhance reproducibility .

Q. What frameworks guide hypothesis formulation for this compound’s mechanisms of action?

Apply the PICO framework (Population: cell/organism models; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: molecular markers) to structure hypotheses. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

IUPAC Name

4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKUJAZQKFJAN-MLHJIOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psoracorylifol C
Reactant of Route 2
Psoracorylifol C
Reactant of Route 3
Psoracorylifol C
Reactant of Route 4
Psoracorylifol C
Reactant of Route 5
Psoracorylifol C
Reactant of Route 6
Psoracorylifol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.